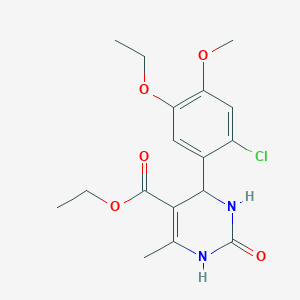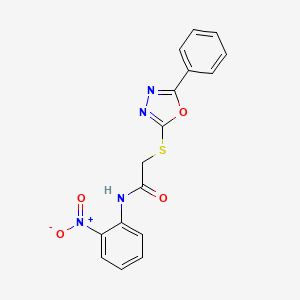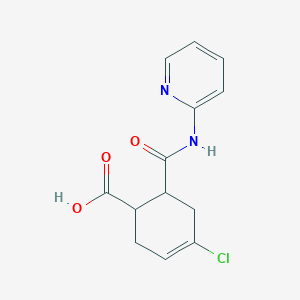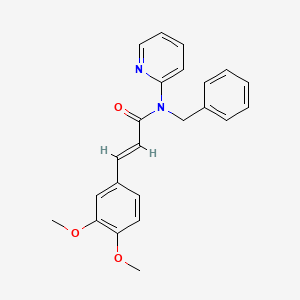![molecular formula C20H32N2O6 B4049862 1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B4049862.png)
1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol is a useful research compound. Its molecular formula is C20H32N2O6 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22603674 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Antidepressant Applications
Several studies have explored the synthesis of new derivatives with potential antidepressant properties. The synthesis of 5‐substitutedbenzo[b]thiophene derivatives aimed at finding efficient antidepressants with dual modes of action, including serotonin reuptake inhibition and 5-HT1A receptor affinity. These efforts highlight a continuous search for novel compounds with improved efficacy and specificity for depression treatment (Pérez-Silanes et al., 2001). Further research presented new classes of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter, demonstrating the therapeutic potential of these compounds (Orús et al., 2002).
Antifungal and Analgesic Properties
Research into novel antifungal compounds revealed the synthesis of a potential antifungal compound of the 1,2,4-triazole class, indicating its suitability for biological applications due to its pharmacologically relevant physicochemical properties (Volkova et al., 2020). Additionally, the synthesis of phthaloylimidoalkyl derivatives and their evaluation for anti-inflammatory and analgesic properties highlight the potential of these derivatives in treating pain and inflammation (Okunrobo & Usifoh, 2006).
Anticancer Activity
The synthesis of benzamide derivatives and their evaluation for anti-bone cancer activity underscore the importance of structural design in developing effective cancer therapies. These compounds were tested against human bone cancer cell lines, demonstrating the critical role of molecular structure in therapeutic efficacy (Lv et al., 2019).
Corrosion Inhibition
A study on Piperine derivatives as green corrosion inhibitors on the iron surface through DFT and Monte Carlo dynamics study suggests the potential industrial application of these compounds in protecting metals against corrosion, highlighting the versatility of the chemical applications of these derivatives (Belghiti et al., 2018).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-hydroxy-3-propan-2-yloxypropyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-15(2)25-12-16(23)10-21-5-7-22(8-6-21)11-17(24)13-26-18-3-4-19-20(9-18)28-14-27-19/h3-4,9,15-17,23-24H,5-8,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJJTIFLCVWQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B4049786.png)

![1-(Furan-2-ylmethylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B4049799.png)
![(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B4049806.png)
![N-(sec-butyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4049813.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4049837.png)
![ethyl 4-[2-[(4-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4049842.png)
![2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol](/img/structure/B4049857.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B4049877.png)


![N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4049887.png)
